2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid
2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid
Brand Name:
Vulcanchem
CAS No.:
125995-17-7
VCID:
VC21146764
InChI:
InChI=1S/C10H19NO4/c1-10(2)14-7(3-4-11)5-8(15-10)6-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)/t7-,8-/m1/s1
SMILES:
CC1(OC(CC(O1)CC(=O)O)CCN)C
Molecular Formula:
C10H19NO4
Molecular Weight:
217.26 g/mol
2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid
CAS No.: 125995-17-7
Cat. No.: VC21146764
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125995-17-7 |
|---|---|
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid |
| Standard InChI | InChI=1S/C10H19NO4/c1-10(2)14-7(3-4-11)5-8(15-10)6-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)/t7-,8-/m1/s1 |
| Standard InChI Key | BNGGGQKEDABCQY-HTQZYQBOSA-N |
| Isomeric SMILES | CC1(O[C@@H](C[C@@H](O1)CC(=O)O)CCN)C |
| SMILES | CC1(OC(CC(O1)CC(=O)O)CCN)C |
| Canonical SMILES | CC1(OC(CC(O1)CC(=O)O)CCN)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator